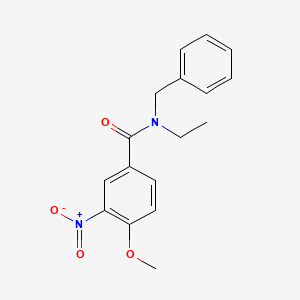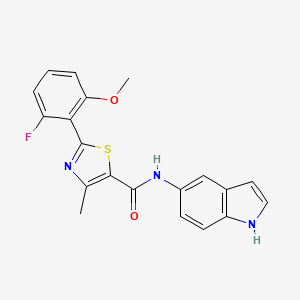![molecular formula C27H25N5O2 B11022980 N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide](/img/structure/B11022980.png)
N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-4-[4-OXO-3(4H)-QUINAZOLINYL]BUTANAMIDE is a complex organic compound that features both benzimidazole and quinazoline moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The benzimidazole ring is particularly noted for its presence in many drugs with antiparasitic, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-4-[4-OXO-3(4H)-QUINAZOLINYL]BUTANAMIDE typically involves multi-step organic reactions. One common method includes the condensation of o-phenylenediamine with formic acid to form the benzimidazole ring, followed by further reactions to introduce the quinazoline moiety . The reaction conditions often require the use of solvents like acetonitrile and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the compound during synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-4-[4-OXO-3(4H)-QUINAZOLINYL]BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: Typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Often involves the use of sodium borohydride or lithium aluminum hydride.
Substitution: Commonly occurs in the presence of halogenating agents like thionyl chloride.
Common Reagents and Conditions
The compound reacts with a variety of reagents under different conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are usually carried out in anhydrous solvents to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinazoline derivatives, while reduction can lead to the formation of benzimidazole-based alcohols .
Scientific Research Applications
N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-4-[4-OXO-3(4H)-QUINAZOLINYL]BUTANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antifungal, and antiparasitic properties.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-4-[4-OXO-3(4H)-QUINAZOLINYL]BUTANAMIDE involves its interaction with various molecular targets. The benzimidazole moiety is known to bind to DNA, inhibiting its replication and transcription, which is crucial for its anticancer activity. The quinazoline ring can inhibit enzymes involved in cell signaling pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their broad spectrum of biological activities, including antiparasitic and antifungal properties.
Quinazoline derivatives: Widely studied for their anticancer and enzyme inhibitory activities.
Uniqueness
What sets N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-4-[4-OXO-3(4H)-QUINAZOLINYL]BUTANAMIDE apart is its dual functionality, combining the properties of both benzimidazole and quinazoline rings. This dual action enhances its potential as a therapeutic agent, making it a unique compound in medicinal chemistry .
Properties
Molecular Formula |
C27H25N5O2 |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-4-(4-oxoquinazolin-3-yl)butanamide |
InChI |
InChI=1S/C27H25N5O2/c33-25(15-8-16-32-18-28-21-12-5-4-11-20(21)27(32)34)29-24(17-19-9-2-1-3-10-19)26-30-22-13-6-7-14-23(22)31-26/h1-7,9-14,18,24H,8,15-17H2,(H,29,33)(H,30,31) |
InChI Key |
NVBALWCECRRRRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3N2)NC(=O)CCCN4C=NC5=CC=CC=C5C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-{[(2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate](/img/structure/B11022900.png)
![6-phenyl-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one](/img/structure/B11022901.png)
![2-[7,8-dimethoxy-1-oxo-2(1H)-phthalazinyl]-N-phenethylacetamide](/img/structure/B11022910.png)
![ethyl 4-methyl-2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B11022911.png)
![4-methoxy-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]benzamide](/img/structure/B11022913.png)
![3-(3-methoxyisoxazol-5-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B11022915.png)

![1-benzyl-N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11022922.png)
![Ethyl 2-(2-(4-isopropyl-1,5-dioxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinazoline-3a-carboxamido)thiazol-4-yl)acetate](/img/structure/B11022928.png)
![2-(4-bromo-1H-indol-1-yl)-1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]ethanone](/img/structure/B11022938.png)
![N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B11022942.png)
![(2S)-({[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)(phenyl)ethanoic acid](/img/structure/B11022955.png)

![4-({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide](/img/structure/B11022968.png)
